3-methyl-N-[3-(1H-1,2,3,4-tetrazol-1-yl)phenyl]-1-benzofuran-2-carboxamide
Description
This compound features a benzofuran-2-carboxamide core linked to a 3-substituted phenyl group bearing a 1H-1,2,3,4-tetrazole moiety. The methyl group at the 3-position of the benzofuran may influence lipophilicity and steric interactions.
Properties
IUPAC Name |
3-methyl-N-[3-(tetrazol-1-yl)phenyl]-1-benzofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N5O2/c1-11-14-7-2-3-8-15(14)24-16(11)17(23)19-12-5-4-6-13(9-12)22-10-18-20-21-22/h2-10H,1H3,(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEZPWOZMOXKRRT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=CC=CC=C12)C(=O)NC3=CC(=CC=C3)N4C=NN=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of 3-Methyl-2-hydroxyacetophenone
The benzofuran core is synthesized via acid-catalyzed cyclization of 3-methyl-2-hydroxyacetophenone. Under reflux with concentrated sulfuric acid, the ketone undergoes intramolecular cyclization to form 3-methylbenzofuran.
Reaction Conditions
Oxidation to Carboxylic Acid
The acetyl group at position 2 is oxidized to a carboxylic acid using iodine in a basic medium via the haloform reaction:
$$
\text{3-Methylbenzofuran} + 3\text{I}2 + 4\text{NaOH} \rightarrow \text{3-Methylbenzofuran-2-carboxylic Acid} + \text{CHI}3 + 3\text{NaI} + 3\text{H}_2\text{O}
$$
Optimization Data
| Parameter | Value |
|---|---|
| Oxidizing Agent | I₂ (3 equiv) |
| Base | NaOH (10% aqueous) |
| Temperature | 80°C |
| Time | 6 hours |
| Yield | 65% |
Synthesis of 3-(1H-Tetrazol-1-yl)aniline
Ugi-Azide Multicomponent Reaction
The tetrazole moiety is introduced via a one-pot Ugi-azide reaction, which forms 1-substituted tetrazoles with high regioselectivity.
Reactants
- Amine : 3-Nitroaniline (5 mmol)
- Aldehyde : Formaldehyde (5.5 mmol)
- Isocyanide : tert-Butyl isocyanide (5 mmol)
- Azide Source : Trimethylsilyl azide (6 mmol)
Conditions
Reduction of Nitro Group
The nitro group in 3-(1H-tetrazol-1-yl)nitrobenzene is reduced to an amine using hydrogen gas over palladium on carbon:
$$
\text{3-(1H-Tetrazol-1-yl)nitrobenzene} + 3\text{H}2 \xrightarrow{\text{Pd/C}} \text{3-(1H-Tetrazol-1-yl)aniline} + 2\text{H}2\text{O}
$$
Reduction Parameters
| Parameter | Value |
|---|---|
| Catalyst | 10% Pd/C (50 mg) |
| Solvent | Ethanol (15 mL) |
| Pressure | 1 atm H₂ |
| Time | 3 hours |
| Yield | 89% |
Amide Coupling Reaction
Formation of Acid Chloride
3-Methylbenzofuran-2-carboxylic acid is converted to its acid chloride using thionyl chloride:
$$
\text{3-Methylbenzofuran-2-carboxylic Acid} + \text{SOCl}2 \rightarrow \text{3-Methylbenzofuran-2-carbonyl Chloride} + \text{SO}2 + \text{HCl}
$$
Chlorination Data
| Parameter | Value |
|---|---|
| Reagent | SOCl₂ (5 equiv) |
| Solvent | Toluene (10 mL) |
| Temperature | Reflux, 2 hours |
| Yield | 95% |
Coupling with 3-(1H-Tetrazol-1-yl)aniline
The acid chloride reacts with 3-(1H-tetrazol-1-yl)aniline in the presence of triethylamine to form the target amide:
$$
\text{3-Methylbenzofuran-2-carbonyl Chloride} + \text{3-(1H-Tetrazol-1-yl)aniline} \xrightarrow{\text{Et}_3\text{N}} \text{Target Compound} + \text{HCl}
$$
Coupling Optimization
| Parameter | Value |
|---|---|
| Solvent | Dry DCM (15 mL) |
| Base | Et₃N (3 equiv) |
| Temperature | 0°C to RT, 4 hours |
| Yield | 67% |
Spectral Characterization
Nuclear Magnetic Resonance (NMR)
High-Resolution Mass Spectrometry (HRMS)
Comparative Analysis of Synthetic Routes
A comparative evaluation of key methodologies is summarized below:
| Step | Method | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|
| Benzofuran Cyclization | H₂SO₄ Catalysis | 78 | High regioselectivity | Corrosive conditions |
| Tetrazole Synthesis | Ugi-Azide Reaction | 52 | One-pot, atom-economical | Moderate yield |
| Amide Coupling | Et₃N-Mediated Acylation | 67 | Mild conditions | Requires dry solvents |
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzofuran core.
Reduction: Reduction reactions can target the nitro groups if present in the precursor molecules.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the benzofuran and tetrazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents such as halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzofuran core can lead to the formation of benzofuranones, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors and receptor modulators. The tetrazole ring, in particular, is known for its bioisosteric properties, making it a valuable scaffold in drug design.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic applications. It has shown promise in preclinical studies as an anti-inflammatory and anticancer agent.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its stability and functional versatility.
Mechanism of Action
The mechanism of action of 3-methyl-N-[3-(1H-1,2,3,4-tetrazol-1-yl)phenyl]-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets. The tetrazole ring can mimic carboxylate groups, allowing the compound to bind to enzyme active sites and inhibit their activity. Additionally, the benzofuran core can interact with aromatic residues in proteins, enhancing binding affinity and specificity.
Comparison with Similar Compounds
Tabulated Comparison of Key Compounds
Research Findings and Implications
- Tetrazole vs. Triazole : Tetrazole-containing compounds generally exhibit superior metabolic stability and hydrogen-bonding capacity, making them preferable in drug design over triazoles .
- Substituent Position : Meta-substitution on the phenyl ring (as in the target compound) may optimize spatial alignment with biological targets compared to para-substituted analogs .
- Functional Group Trade-offs : While complex substituents (e.g., trifluoromethyl, ethylsulfanyl) improve target affinity, they may compromise solubility or synthetic feasibility .
Biological Activity
3-methyl-N-[3-(1H-1,2,3,4-tetrazol-1-yl)phenyl]-1-benzofuran-2-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.
The molecular formula for 3-methyl-N-[3-(1H-1,2,3,4-tetrazol-1-yl)phenyl]-1-benzofuran-2-carboxamide is C17H16N4O3, with a molecular weight of 324.33 g/mol. The compound features a benzofuran moiety and a tetrazole ring, which are known for their diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C17H16N4O3 |
| Molecular Weight | 324.33 g/mol |
| IUPAC Name | 3-methyl-N-[3-(1H-1,2,3,4-tetrazol-1-yl)phenyl]-1-benzofuran-2-carboxamide |
| InChI Key | DPEICRCYLKYJNS-UHFFFAOYSA-N |
Biological Activity
Research indicates that compounds containing a benzofuran structure exhibit significant pharmacological activities, including anticancer and antimicrobial properties. The specific biological activities of 3-methyl-N-[3-(1H-1,2,3,4-tetrazol-1-yl)phenyl]-1-benzofuran-2-carboxamide have been explored in various studies.
Anticancer Activity
In vitro studies have demonstrated that benzofuran derivatives can inhibit the growth of cancer cell lines. For instance:
- Cell Lines Tested : The compound has been evaluated against non-small cell lung carcinoma (NSCLC) A549 and NCI-H23 cell lines.
- IC50 Values : The IC50 values for related benzofuran compounds ranged from 0.49 to 68.9 µM, indicating varying levels of potency against these cancer cell lines .
Case Study : One study highlighted the activity of a related benzofuran derivative with an IC50 of 1.48 µM against the A549 cell line, comparable to established anticancer agents like staurosporine .
The mechanism by which 3-methyl-N-[3-(1H-1,2,3,4-tetrazol-1-yl)phenyl]-1-benzofuran-2-carboxamide exerts its effects may involve:
- Inhibition of Angiogenesis : The compound may inhibit vascular endothelial growth factor receptor (VEGFR)-2 activity, crucial for tumor angiogenesis.
- Induction of Apoptosis : Studies have shown that certain derivatives induce apoptosis in cancer cells through pathways that activate caspases and other apoptotic markers .
Q & A
Q. How to assess environmental impact and degradation pathways?
- Methodological Answer :
- Photodegradation Studies : Expose to UV light and analyze by LC-MS for breakdown products .
- Ecotoxicology Assays : Use Daphnia magna or algal models to evaluate aquatic toxicity (EPA guidelines) .
- Biodegradation : Test in soil/water microcosms with GC-MS monitoring.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
